Fmoc-D-Glu-ODmab

Peptide Stability Stereochemistry D-Amino Acid

This protected D-glutamic acid building block combines N-Fmoc and side-chain ODmab groups for Fmoc/tBu SPPS. The D-configuration imparts proteolytic stability essential for therapeutic peptide development, while the hydrazine-labile ODmab ester enables selective γ-carboxyl deprotection orthogonal to piperidine and TFA. Ideal for on-resin cyclization, peptide-drug conjugates, and protease-resistant peptide libraries. Choose Fmoc-D-Glu-ODmab when both stereochemical integrity and orthogonal side-chain modification are non-negotiable.

Molecular Formula C40H44N2O8
Molecular Weight 680.798
CAS No. 874486-65-4
Cat. No. B2962707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Glu-ODmab
CAS874486-65-4
Molecular FormulaC40H44N2O8
Molecular Weight680.798
Structural Identifiers
SMILESCC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
InChIInChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m1/s1
InChIKeyYJZSSXBJRHSYIF-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-D-Glu-ODmab (874486-65-4): A Stereochemically Defined, Orthogonally Protected Building Block for Advanced Peptide Synthesis


Fmoc-D-Glu-ODmab (CAS 874486-65-4) is a protected D-glutamic acid derivative for Fmoc/tBu solid-phase peptide synthesis (SPPS). Its N-terminal Fmoc group enables standard chain elongation, while the side-chain 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester serves as an orthogonal carboxyl protecting group [1]. The D-configuration provides enhanced chemical stability over the L-counterpart , and the ODmab group is removable with 2% hydrazine in DMF, orthogonal to standard piperidine (Fmoc removal) and TFA (tBu/side-chain cleavage) conditions .

Why Substituting Fmoc-D-Glu-ODmab with Generic D-Glu or ODmab Derivatives Compromises Synthetic Fidelity and Throughput


Generic substitution in SPPS fails due to two inseparable requirements: stereochemical configuration and orthogonal protection. Replacing Fmoc-D-Glu-ODmab with an L-enantiomer (e.g., Fmoc-L-Glu-ODmab) yields peptides with altered, potentially inactive, conformation . Substituting with a D-Glu derivative lacking the ODmab group (e.g., Fmoc-D-Glu-OtBu) prevents selective side-chain modification in the presence of other acid-labile groups, limiting on-resin cyclization or conjugation strategies [1]. Conversely, using an ODmab-protected building block without the D-configuration (e.g., Fmoc-L-Glu-ODmab) forfeits the enhanced proteolytic stability imparted by D-amino acids . Therefore, only the combination of D-stereochemistry and the hydrazine-labile ODmab group enables the specific applications outlined below.

Quantitative Differentiation of Fmoc-D-Glu-ODmab Against Closest Analogs


D-Glutamic Acid Stereochemistry Enhances Chemical Stability Relative to L-Counterpart

The D-glutamic acid residue in Fmoc-D-Glu-ODmab confers higher chemical stability compared to the L-glutamic acid derivative Fmoc-L-Glu-ODmab, making it a suitable component for peptide synthesis where enhanced stability is required .

Peptide Stability Stereochemistry D-Amino Acid Protease Resistance

ODmab Group Enables Orthogonal Deprotection with 2% Hydrazine, Incompatible with Acid-Labile tBu Esters

The ODmab protecting group is based on the safety-catch principle and is completely removable with 2% v/v hydrazine·H₂O-DMF at room temperature within minutes [1]. This orthogonal lability is distinct from the tBu ester, which requires 95% TFA for cleavage .

Orthogonal Protection Solid-Phase Peptide Synthesis Hydrazine Cleavage Fmoc/tBu Strategy

High Enantiomeric Purity (≥98.0%) Ensures Stereochemical Fidelity in D-Configured Peptides

The commercially available Novabiochem® grade of Fmoc-D-Glu-ODmab guarantees an enantiomeric purity of ≥98.0% (a/a) . This specification is critical for D-amino acid derivatives, where even small amounts of L-enantiomer contamination can lead to diastereomeric peptide mixtures and confounded biological results.

Enantiomeric Purity Quality Control Chiral Chromatography Peptide Synthesis

Fmoc-D-Glu-ODmab is Specifically Designed for Fmoc/tBu SPPS, with Verified Reaction Suitability

Fmoc-D-Glu-ODmab is explicitly validated for Fmoc solid-phase peptide synthesis, with a reaction suitability classification of 'reaction type: Fmoc solid-phase peptide synthesis' . This is further supported by its assay specifications: ≥95.0% (HPLC) and ≥97% (TLC) . In contrast, some alternative ODmab derivatives may be less rigorously tested or intended for alternative applications.

Reaction Suitability Fmoc SPPS Quality Control Peptide Coupling

Hydrazine Cleavage of ODmab Group Facilitates On-Resin Cyclization, Unattainable with Standard tBu Protection

The ODmab group's selective removal with 2% hydrazine enables on-resin cyclization via lactam formation between Glu and Lys side chains, a strategy impossible with tBu protection due to concurrent TFA cleavage of all acid-labile groups [1]. This is a key application highlighted for Fmoc-Glu-ODmab derivatives in general [2], and the D-enantiomer extends this utility to the synthesis of D-peptide-based cyclic scaffolds.

Cyclic Peptides On-Resin Cyclization Orthogonal Deprotection Lactam Bridge

Recommended Research & Production Scenarios for Fmoc-D-Glu-ODmab (874486-65-4)


Synthesis of Protease-Resistant D-Peptide Therapeutics and Biological Probes

In projects aiming to develop protease-resistant peptide drugs or in vivo imaging agents, Fmoc-D-Glu-ODmab is the preferred building block. Its D-configuration confers intrinsic stability against proteolytic degradation , a critical requirement for therapeutic peptides. The orthogonal ODmab group allows for post-synthetic modification without compromising the stereochemical integrity of the D-peptide backbone .

On-Resin Cyclization of D-Peptide Libraries for Drug Discovery

For high-throughput discovery of cyclic D-peptide ligands, Fmoc-D-Glu-ODmab enables on-resin cyclization via selective hydrazine deprotection of the γ-carboxyl group [1]. This approach avoids separate solution-phase cyclization steps, accelerating library synthesis and enabling automated workflows. The D-configuration ensures the resulting cyclic scaffolds are metabolically stable, a key advantage in hit-to-lead campaigns [2].

Site-Specific Conjugation of D-Glutamic Acid Residues in Complex Peptide Constructs

When designing peptide conjugates (e.g., peptide-drug conjugates, fluorescently labeled peptides), the ODmab group in Fmoc-D-Glu-ODmab provides a unique handle for selective deprotection and subsequent conjugation . This is particularly valuable when other acid-labile protecting groups (e.g., tBu, Boc) are present elsewhere in the molecule, as hydrazine does not affect them. The D-stereochemistry ensures that the conjugated moiety is presented on a metabolically stable backbone .

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